(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid

CCR5 antagonist HIV entry inhibitor chiral intermediate

(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid (CAS 120963-86-2) is a chiral, orthogonally protected β-hydroxy-α-amino acid building block belonging to the erythro-3-cyclohexylserine class. The molecule features a Boc-protected amine at the α-position, a free secondary hydroxyl at the β-position, and a cyclohexyl side chain, yielding a molecular formula of C₁₄H₂₅NO₅ (MW 287.35 g/mol).

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
Cat. No. B13761439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(C1CCCCC1)O)C(=O)O
InChIInChI=1S/C14H25NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h9-11,16H,4-8H2,1-3H3,(H,15,19)(H,17,18)
InChIKeyKOKGNBSMQYDZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid: Core Stereochemical Identity and Procurement-Relevant Classification


(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid (CAS 120963-86-2) is a chiral, orthogonally protected β-hydroxy-α-amino acid building block belonging to the erythro-3-cyclohexylserine class . The molecule features a Boc-protected amine at the α-position, a free secondary hydroxyl at the β-position, and a cyclohexyl side chain, yielding a molecular formula of C₁₄H₂₅NO₅ (MW 287.35 g/mol) . Its (2S,3R) absolute configuration places it as the enantiomer of (2R,3S)-configured cyclohexylnorstatine-related compounds and as a diastereomer of the (2R,3R)-configured intermediate used in the synthesis of the CCR5 antagonist Aplaviroc (ONO-4128) [1][2]. This stereochemical identity governs all downstream biological and synthetic utility.

Why (2S,3R)-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid Cannot Be Replaced by Generic Analogs or Alternative Diastereomers in Stereochemically Demanding Programs


Replacing (2S,3R)-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid with a different diastereomer or a simpler analog introduces a defined stereochemical mismatch that propagates into downstream intermediates, altering target binding geometry, protease inhibition potency, and pharmacokinetic profile [1]. The (2R,3R) diastereomer is specifically required for the synthesis of Aplaviroc (ONO-4128), and its substitution with the (2S,3R) form would yield a distereomeric product with predictably divergent CCR5 antagonism [2][3]. Similarly, replacement with Boc-cyclohexylalanine (lacking the β-hydroxyl) eliminates a critical hydrogen-bond donor/acceptor site, while substitution with Boc-ACHPA (a 5-carbon backbone) alters the spacing between the amine and carboxylic acid termini, fundamentally changing the geometry of the resulting peptide mimetic [4]. These are not interchangeable reagents.

Quantitative Differentiation Evidence for (2S,3R)-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid Versus Closest Comparators


Diastereomeric Specificity: (2S,3R) vs. (2R,3R) in HIV CCR5 Antagonist Aplaviroc (ONO-4128) Synthesis

The (2R,3R) diastereomer of Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid is the confirmed intermediate in the synthesis of Aplaviroc (ONO-4128, GW-873140), a CCR5 antagonist that inhibits HIV-1Ba-L, HIV-1JRFL, and HIV-1MOKW with IC50 values of 0.1–0.4 nM . The (2S,3R) diastereomer differs in configuration at the α-carbon (C-2), producing the enantiomer of the cyclohexylnorstatine scaffold. In the context of the Aplaviroc synthetic route documented in the Drug Synthesis Database, the intermediate is explicitly identified as the (2R,3R) isomer [1]. Substituting the (2S,3R) diastereomer would generate a stereochemically distinct spirodiketopiperazine product with unpredictable CCR5 binding affinity. The stereochemical assignment of the natural product core has been confirmed by single-crystal X-ray diffraction analysis of the related compound 2(S)-[(Boc-L-phenylalanyl-L-histidyl)amino]-3-cyclohexyl-1(S)-hydroxyl-1-(1-methyl-2-oxopyrrolidin-3(S)-yl)propane [2].

CCR5 antagonist HIV entry inhibitor chiral intermediate

Enantiomeric Divergence: (2S,3R) vs. (2R,3S) Cyclohexylnorstatine Scaffold in Renin Inhibition

The (2R,3S)-configured cyclohexylnorstatine scaffold is the pharmacophoric core of orally potent human renin inhibitors. KRI-1314, a histidyl-cyclohexylnorstatine dipeptide, inhibits human plasma renin with an IC50 of 4.7 × 10⁻⁹ M (4.7 nM) [1]. The stereochemistry at both C-2 (R) and C-3 (S) is essential for renin active-site complementarity, as demonstrated by X-ray crystal structure analysis of inhibitor 1a bound to human renin, which showed the cyclohexyl group occupying the S1 hydrophobic pocket and the hydroxyl group engaging in specific hydrogen-bonding interactions [2]. The target compound (2S,3R) is the enantiomer of this validated scaffold; every stereocenter is inverted, which is predicted to abolish the key binding interactions required for renin inhibition. While direct IC50 data for the (2S,3R) compound are not publicly available, the well-established stereochemical dependence of renin inhibition potency provides a strong class-level inference that enantiomeric inversion would reduce inhibitory activity by orders of magnitude [3].

renin inhibitor cyclohexylnorstatine antihypertensive

Backbone Architecture Differentiation: C3-Propanoic Acid Scaffold vs. C5-Pentanoic Acid Scaffold (Boc-ACHPA)

Boc-ACHPA (Boc-(3S,4S)-4-amino-3-hydroxy-5-cyclohexylpentanoic acid, CAS 98105-45-4) differs from the target compound in backbone length: a 5-carbon pentanoic acid chain with the amine at C-4 versus a 3-carbon propanoic acid chain with the amine at C-2 . This difference alters the spacing between the N-terminal amine and C-terminal carboxylate by approximately 2.5–3.0 Å in the extended conformation, which critically affects the geometry of peptide bond isosteres. The most potent ACHPA-based renin inhibitors achieve IC50 values of 1.3 nM in human plasma renin assays, with the (S) configuration at both newly generated stereocenters being optimal for enzyme inhibition [1]. The target compound's shorter backbone positions the amine adjacent to the carboxylate, making it suitable for N-terminal capping or incorporation into turn mimetics where a tighter turn geometry is required. No direct head-to-head comparison of the two scaffolds in the same assay system is available; the differentiation is based on geometric and conformational arguments supported by the distinct enzyme targeting profiles of ACHPA-containing (renin, cathepsin D/E) versus cyclohexylserine-containing (CCR5, HIV protease) inhibitors [2].

ACHPA statine analog peptide mimetic backbone

Functional Group Differentiation: β-Hydroxyl Presence vs. Boc-Cyclohexylalanine (No Hydroxyl)

Boc-cyclohexylalanine (Boc-Cha-OH, CAS 37736-82-6) is a simpler analog lacking the β-hydroxyl group, with molecular formula C₁₄H₂₅NO₄ (MW 271.35 g/mol) versus the target compound's C₁₄H₂₅NO₅ (MW 287.35 g/mol) [1]. The presence of the β-hydroxyl group in the target compound introduces an additional hydrogen-bond donor and acceptor site and increases conformational restriction through the gauche effect between the α-amino and β-hydroxyl groups. This additional stereoelectronic constraint stabilizes specific conformations of the resulting peptide backbone, which is critical for achieving the desired secondary structure in peptide mimetics. In the context of the (2R,3R) diastereomer's use in ONO-4128 synthesis, the hydroxyl group is retained in the final spirodiketopiperazine structure and contributes to target binding interactions [2]. No direct quantitative comparison of the two compounds in the same biological assay is available; the differentiation is based on the documented role of the β-hydroxyl in conformational preorganization and hydrogen-bonding capacity, which are well-established determinants of peptide mimetic bioactivity [3].

β-hydroxy-α-amino acid hydrogen bonding conformational restriction

Physical Property Benchmarking: (2R,3R) Diastereomer Reference Data and Predicted Divergence for (2S,3R)

The published synthesis of the (2R,3R) diastereomer provides a quantitative physical property benchmark against which the (2S,3R) compound can be differentiated. The (2R,3R) compound exhibits: melting point 142.5–143 °C; specific optical rotation [α]D −15.2 (c 1.0, CHCl₃); and enantiomeric purity of 99% ee as determined by chiral HPLC (Chiralcel OD, hexane:2-propanol 98:2, tR (2R,3R) = 28.0 min, tR (2S,3S enantiomer) = 31.1 min) [1]. As a diastereomer, the (2S,3R) compound is expected to exhibit a distinct melting point (typically differing by 10–50 °C from its (2R,3R) counterpart), a different optical rotation magnitude and/or sign, and distinct chromatographic retention time. Commercial suppliers list the (2S,3R) compound at ≥95% to ≥98% purity (HPLC), confirming analytical accessibility for quality control . The availability of the (2R,3R) reference data enables purchasers to verify the stereochemical identity of the (2S,3R) compound by confirming that its physical constants do not match the (2R,3R) diastereomer.

diastereomer physical properties optical rotation chiral purity

Procurement-Relevant Application Scenarios for (2S,3R)-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid Based on Evidence-Validated Differentiation


Stereochemical SAR Exploration of CCR5 Antagonist Scaffolds Using (2S,3R) as a Diastereomeric Probe

For medicinal chemistry teams developing spirodiketopiperazine-based CCR5 antagonists, the (2S,3R) diastereomer serves as a critical stereochemical probe to interrogate the stereospecificity of CCR5 binding. Since the (2R,3R) diastereomer is the established intermediate for Aplaviroc (CCR5 IC50 0.1–0.4 nM against HIV-1), incorporating the (2S,3R) isomer into an otherwise identical synthetic sequence generates a diastereomeric product that directly tests the stereochemical tolerance of the target binding pocket [1]. This enables structure–activity relationship (SAR) differentiation between enantiomeric and diastereomeric effects on antiviral potency, selectivity, and off-target profiles, a strategy documented in the renin inhibitor field where stereochemical inversion at the cyclohexylnorstatine core abolished inhibitory activity [2].

Enantioselective Synthesis of Peptide Mimetics Requiring (2S,3R) β-Hydroxy-α-Amino Acid Geometry

The (2S,3R) configuration provides a specific three-dimensional presentation of the amine, hydroxyl, and carboxylate functional groups that is distinct from the (2R,3R), (2R,3S), and (2S,3S) diastereomers. This geometry is suitable for constructing turn mimetics, N-terminal peptide caps, or β-hydroxy-α-amino acid residues in cyclic peptides where the relative orientation of the α-amino and β-hydroxyl groups dictates the overall macrocycle conformation [1]. The Boc protection enables standard solid-phase peptide synthesis (SPPS) coupling protocols, while the free β-hydroxyl remains available for further derivatization (etherification, esterification, or glycosylation). The patent literature on optically active erythro-3-cyclohexylserines confirms that the erythro (2S,3R / 2R,3S) relative configuration is distinct from the threo (2S,3S / 2R,3R) configuration and that both are useful as distinct intermediates for different classes of pharmaceutical agents [2].

Negative Control for Renin Inhibitor Programs: Enantiomeric Invalidation of Cyclohexylnorstatine Scaffold

In renin inhibitor discovery, the (2R,3S)-cyclohexylnorstatine scaffold is validated with human plasma renin IC50 values of 4.7 nM for KRI-1314 [1]. The (2S,3R) compound, as the enantiomer, is expected to show negligible renin inhibition and thus serves as a rigorous negative control in biochemical and cellular assays. This application is critical for confirming that observed renin inhibition is stereospecific and not due to non-specific effects, aggregation, or assay interference. The use of enantiomeric negative controls is a standard practice in protease inhibitor development, as demonstrated by the renin inhibitor field where stereochemical SAR has been extensively characterized by X-ray crystallography and molecular modeling [2].

Building Block for Combinatorial Library Synthesis with Dual Orthogonal Functionalization Sites

The target compound presents three chemically addressable functional groups: Boc-protected amine (acid-labile), free carboxylic acid (amide coupling), and free secondary hydroxyl (etherification, esterification, oxidation). This orthogonal protection scheme enables sequential derivatization without protecting group manipulation, making the compound an efficient building block for combinatorial library synthesis [1]. The cyclohexyl group imparts increased lipophilicity (calculated logP ~2.5–3.0) and steric bulk compared to methyl or isopropyl analogs (e.g., Boc-allo-threonine), which can enhance membrane permeability and target protein hydrophobic pocket occupancy in the resulting compounds. Commercial availability at ≥95% purity enables direct use in parallel synthesis workflows without additional purification [2].

Quote Request

Request a Quote for (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-3-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.